molecular formula C18H18F3N3O2 B12759386 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine CAS No. 106613-68-7

6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine

Katalognummer: B12759386
CAS-Nummer: 106613-68-7
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: LECLBIWUKZTKQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine is a high-purity chemical compound designed for preclinical research and development. It belongs to the class of pyrazolo[1,5-a]pyrimidines, a notable scaffold in medicinal chemistry known for its versatile biological activities and potential as a protein kinase inhibitor (PKI) . The core structure is a fused bicyclic system incorporating a pyrazole ring condensed with a dihydropyrimidine ring, which provides a rigid, planar framework amenable to interactions with various enzymatic targets . The specific substitution pattern of this compound—featuring a 2-trifluoromethylphenyl group at the 7-position and an isopropoxycarbonyl group at the 6-position—is strategically designed to influence the molecule's electronic properties, lipophilicity, and overall binding affinity, which are critical parameters for optimizing pharmacological properties . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their role in targeted cancer therapy, acting as potent inhibitors of key oncogenic kinases such as B-Raf, MEK, CDK1, CDK2, and Pim-1, which are crucial regulators in cellular signaling pathways frequently disrupted in cancers . The presence of the trifluoromethyl group is a common bioisostere that can enhance metabolic stability and binding interactions within enzyme active sites . Researchers can utilize this compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, particularly for developing novel therapeutic agents for conditions like cancer, chronic inflammatory diseases, and other disorders driven by dysregulated kinase activity . Its structural features make it a valuable tool for conducting structure-activity relationship (SAR) studies, exploring mechanism-of-action, and performing in vitro and in vivo biological evaluations . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Eigenschaften

CAS-Nummer

106613-68-7

Molekularformel

C18H18F3N3O2

Molekulargewicht

365.3 g/mol

IUPAC-Name

propan-2-yl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18F3N3O2/c1-10(2)26-17(25)15-11(3)23-14-8-9-22-24(14)16(15)12-6-4-5-7-13(12)18(19,20)21/h4-10,16,23H,1-3H3

InChI-Schlüssel

LECLBIWUKZTKQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(N2C(=CC=N2)N1)C3=CC=CC=C3C(F)(F)F)C(=O)OC(C)C

Herkunft des Produkts

United States

Biologische Aktivität

6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16F3N3O2\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

This structure includes a dihydropyrazolo framework with substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines through inhibition of key signaling pathways involved in cancer cell proliferation.
  • Cardiovascular Effects : The compound has been shown to possess calcium antagonistic and agonistic properties, making it a candidate for treating cardiovascular diseases such as ischemic heart disease and arrhythmias .
  • CNS Activity : Some derivatives demonstrate neuroprotective effects, potentially useful in treating neurodegenerative disorders.

The biological activity of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits selective inhibition of specific kinases involved in cell signaling pathways. For instance, it has been noted to inhibit mTORC1 activity at low concentrations .
  • Calcium Channel Modulation : It acts as a calcium antagonist in vascular tissues while exhibiting agonistic properties in cardiac tissues, which could aid in managing blood pressure and heart function .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell growth via mTOR pathway modulation.
CardiovascularCalcium antagonistic effects leading to vasodilation; potential treatment for heart failure.
NeuroprotectiveProtective effects against neuronal damage in models of neurodegeneration.

Case Study: Antitumor Activity

A study focused on the antitumor effects of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with an IC50 value indicating effective concentration for tumor suppression.

Table 2: Antitumor Efficacy

Dose (mg/kg)Tumor Volume Reduction (%)IC50 (µM)
103015
25558
50753

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , have demonstrated promising antitumor properties. These compounds are often explored as scaffolds for developing novel anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of recent studies. For instance, a comprehensive review highlighted the structural modifications that enhance their anticancer efficacy and the mechanisms through which they exert their effects on tumor cells .

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, targeting various biological pathways. The inhibition of enzymes such as kinases and phosphodiesterases can lead to significant therapeutic effects in conditions like cancer and cardiovascular diseases. The structural features of pyrazolo[1,5-a]pyrimidines facilitate interactions with enzyme active sites, making them valuable candidates for drug development .

Anti-inflammatory Properties

Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The pharmacological screening of these compounds has revealed their ability to inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. This property positions them as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering lower toxicity profiles .

Synthesis and Structural Diversity

The synthesis of 6-Isopropoxycarbonyl-5-methyl-7-(2-trifluoromethylphenyl)-4,7-dihydropyrazolo(1,5-a)pyrimidine involves various synthetic pathways that enhance structural diversity. Researchers have developed multiple synthetic routes that allow for the functionalization of the pyrazolo[1,5-a]pyrimidine core. These transformations not only improve the yield but also expand the library of compounds available for biological testing .

Case Study 1: Anticancer Activity

A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated that specific derivatives exhibited cytotoxicity against various cancer cell lines. The research employed cell viability assays to assess the effectiveness of these compounds in inhibiting cancer cell growth. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The findings revealed that several compounds significantly reduced edema compared to control groups, highlighting their potential as new anti-inflammatory agents with improved safety profiles over existing treatments like Diclofenac .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares structural analogues of dihydropyrazolo[1,5-a]pyrimidines, focusing on substituent variations and their impact:

Compound Name / ID Position 6 Substituent Position 7 Substituent Position 3/5 Substituent Key Properties/Activities Reference
Target Compound Isopropoxycarbonyl 2-Trifluoromethylphenyl 5-Methyl Potential kinase inhibition, enhanced metabolic stability
7-Oxo-6-isopropyl-5-phenyl derivative (50P) Phenyl 3-Cyano, 5-Phenyl CDK2 inhibition (IC₅₀ ~0.5 µM)
3-Cyano-5-ethyl-6-nitro derivative (5h) Nitro (–NO₂) 4-Nitrophenyl 3-Cyano, 5-Ethyl Antitumor activity (IC₅₀ 8–12 µM)
5-Methyl-7-aryl tetrazolo derivatives Carboxylic ester (–COOR) Aryl (e.g., 4-Cl, 4-F) Antimicrobial activity (MIC 25–50 µg/mL)

Key Observations :

  • Position 6: Electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity for further functionalization, while ester groups (isopropoxycarbonyl) improve solubility .
  • Position 7: Aryl groups with electron-withdrawing substituents (e.g., CF₃, NO₂) increase bioactivity by enhancing target binding and metabolic resistance .
  • Position 5 : Alkyl groups (methyl, ethyl) improve metabolic stability compared to unsubstituted analogues .

Key Insights :

  • Catalyst-free methods (e.g., DMF reflux) minimize metal contamination, critical for pharmaceutical applications .
  • Solvent-free protocols using sulfamic acid are eco-friendly but restricted to specific substituents .

Vorbereitungsmethoden

Key Steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core :

    • A condensation reaction between 3-amino-5-methylpyrazole and a β-ketoester (e.g., isopropyl acetoacetate) in the presence of an acid catalyst such as sulfuric acid or acetic acid.
    • This reaction proceeds via nucleophilic attack on the carbonyl group, followed by cyclization to form the dihydropyrazolo[1,5-a]pyrimidine scaffold.
  • Functionalization at Position 7 :

    • The introduction of the 2-trifluoromethylphenyl group can be achieved through a nucleophilic substitution reaction using a halogenated precursor (e.g., 2-trifluoromethylbenzyl chloride) in the presence of a base like potassium carbonate. This step selectively modifies position 7 due to its enhanced reactivity in the pyrazolo[1,5-a]pyrimidine system.
  • Esterification at Position 6 :

    • The isopropoxycarbonyl group is introduced via transesterification or direct esterification using isopropanol and an appropriate activating agent such as dicyclohexylcarbodiimide (DCC) or sulfuric acid under mild heating conditions.

Optimized Reaction Conditions

To achieve high yields and purity, optimization of reaction parameters such as temperature, solvent choice, and catalysts is critical.

Example Conditions:

Step Reagents/Conditions Yield (%) Notes
Core Formation 3-amino-5-methylpyrazole + β-ketoester in AcOH 85-90 Room temperature; monitored by TLC
Functionalization 2-trifluoromethylbenzyl chloride + K2CO3 in DMF ~75 Requires base for selectivity
Esterification Isopropanol + DCC in CH2Cl2 ~80 Mild heating (~40°C)

Alternative Approaches

Several alternative methods have been explored for synthesizing pyrazolo[1,5-a]pyrimidine derivatives:

Multicomponent Reactions:

  • Combine all reactants (aminopyrazole, β-ketoester, and aryl halide) in a single pot with a catalyst such as piperidine or triethylamine.
  • This approach reduces reaction time but may result in lower selectivity due to competing side reactions.

Microwave-Assisted Synthesis:

  • Use microwave irradiation to accelerate cyclocondensation and functionalization steps.
  • Advantages include shorter reaction times and higher yields (up to 95% for similar derivatives).

Pericyclic Reactions:

  • Employ [4+2] cycloaddition reactions starting from acyclic precursors like sulfonylhydrazones.
  • This method is less common but offers high chemoselectivity for certain substitutions.

Challenges in Synthesis

  • Regioselectivity : Ensuring selective substitution at position 7 without affecting other reactive sites.
  • Purification : By-products from side reactions often necessitate column chromatography or recrystallization.
  • Reagent Sensitivity : Some intermediates are sensitive to moisture or light, requiring anhydrous and inert conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.